

# A Meta-Analytic Comparative Guide to Clinical Trials of Ganoderma lucidum Extracts

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *15-Hydroxy-3,11,23-trioxolanost-8,20-dien-26-oic acid*

Cat. No.: B15574628

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Introduction:** For over two millennia, *Ganoderma lucidum*, colloquially known as Reishi or Lingzhi, has been a cornerstone of traditional Asian medicine, valued for its purported health-promoting and longevity-enhancing properties[1][2]. In recent years, this bracket fungus has captured the attention of the global scientific community, leading to a surge in preclinical and clinical investigations into its therapeutic potential. The primary bioactive constituents, polysaccharides (mainly beta-glucans) and triterpenoids, are believed to be responsible for its wide-ranging pharmacological activities, including immunomodulatory, anti-cancer, and metabolic-regulating effects[3][4][5][6].

However, the translation of preclinical promise into definitive clinical efficacy has been challenging. Individual clinical trials are often limited by small sample sizes, methodological inconsistencies, and variations in the formulation of *G. lucidum* extracts, leading to conflicting results[1][2][7]. This guide provides a meta-analytic perspective on the existing clinical trial data, synthesizing evidence from multiple systematic reviews to offer a comprehensive comparison of the efficacy and safety of *G. lucidum* extracts across various therapeutic areas. Our objective is to equip researchers and drug development professionals with a clear, evidence-based understanding of the current state of *G. lucidum* clinical research, highlighting both its potential and the critical gaps that future studies must address.

## I. The Landscape of Ganoderma lucidum Meta-Analyses: A Comparative Overview

A critical evaluation of the existing meta-analyses reveals a consensus on the generally low quality of primary clinical trials, which significantly impacts the strength of any conclusions drawn[1][7][8][9]. The Grading of Recommendations, Assessment, Development, and Evaluations (GRADE) profile for many outcomes indicates a very low quality of evidence[1]. This section will dissect the findings from these meta-analyses across key therapeutic domains.

### Oncology: An Adjuvant, Not a Monotherapy

The use of *G. lucidum* as an alternative or complementary cancer therapy is one of the most investigated areas. A Cochrane systematic review, a gold standard in evidence-based medicine, provides a sober perspective on its role.

#### Key Findings:

- **Adjuvant Therapy:** The review concluded that *G. lucidum* may have synergistic potential when used alongside conventional chemotherapy and radiotherapy, particularly in patients with lung cancer[7].
- **Monotherapy:** Crucially, the review found no evidence to support the use of *G. lucidum* as a standalone cancer treatment[7]. Its antitumor effect, when used alone, was found to be negligible[7].
- **Immune Modulation in Cancer:** The proposed mechanism for its adjuvant effect is primarily immunomodulatory. Polysaccharides from *G. lucidum* are thought to enhance the host's immune response to tumor cells[3].

Data Summary: Efficacy of *G. lucidum* in Oncology (from Systematic Reviews)

| Outcome Measure    | Finding                                                                             | Strength of Evidence | Key Limitations Reported                                                                        |
|--------------------|-------------------------------------------------------------------------------------|----------------------|-------------------------------------------------------------------------------------------------|
| Tumor Response     | May improve response rates when combined with chemo/radiotherapy.                   | Low                  | High heterogeneity among studies, poor methodological quality of primary trials. <sup>[7]</sup> |
| Quality of Life    | Some evidence of improvement in cancer-related fatigue and overall quality of life. | Very Low             | Inconsistent assessment tools, small sample sizes.                                              |
| Immune Function    | Increased activity of immune cells (e.g., NK cells) in some trials.                 | Low                  | Variability in immune markers assessed, lack of standardized assays.                            |
| Long-Term Survival | Not known if adjuvant use improves long-term survival rates. <sup>[7]</sup>         | Insufficient         | Lack of long-term follow-up in most trials.                                                     |

## Cardiovascular and Metabolic Health: A Picture of Inconclusiveness

Numerous trials have explored the potential of *G. lucidum* in managing key cardiovascular risk factors, particularly in populations with type 2 diabetes and metabolic syndrome. However, meta-analyses in this area have consistently failed to find significant clinical benefits.

### Key Findings:

- Glycemic Control:** A systematic review and meta-analysis found that *G. lucidum* was not associated with a clinically or statistically significant reduction in HbA1c or fasting plasma glucose<sup>[2][8][9][10]</sup>.
- Lipid Profile:** Similarly, no significant effects were observed on total cholesterol, low-density lipoprotein (LDL) cholesterol, or triglycerides in populations with cardiovascular risk factors<sup>[8]</sup>

[9][11][12]. One meta-analysis did note a reduction in total cholesterol in healthy individuals, but the overall evidence remains doubtful[13][14].

- Blood Pressure: There is no strong evidence to suggest that *G. lucidum* supplementation significantly lowers blood pressure[1][2][8].
- Body Mass Index (BMI) and other markers: A recent meta-analysis did report a significant reduction in BMI, creatinine, and heart rate[1]. However, this same analysis found no significant impact on other anthropometric measures or inflammatory markers[1].

Data Summary: Efficacy of *G. lucidum* on Cardiometabolic Endpoints (from Meta-Analyses)

| Endpoint                 | Pooled Effect Size<br>(Weighted Mean<br>Difference - WMD) | 95% Confidence<br>Interval       | Conclusion                                                |
|--------------------------|-----------------------------------------------------------|----------------------------------|-----------------------------------------------------------|
| HbA1c                    | -0.10%[2][8][9]                                           | -1.05% to 0.85%                  | Not statistically or<br>clinically significant.           |
| Total Cholesterol        | -0.07 mmol/L[8][9]                                        | -0.57 to 0.42 mmol/L             | Not statistically<br>significant.                         |
| LDL Cholesterol          | 0.02 mmol/L[8][9]                                         | -0.41 to 0.45 mmol/L             | Not statistically<br>significant.                         |
| Body Mass Index<br>(BMI) | -0.43 kg/m <sup>2</sup> [1]                               | -0.77 to -0.10 kg/m <sup>2</sup> | Statistically significant<br>reduction, though<br>modest. |
| Heart Rate               | -3.92 bpm[1]                                              | -7.45 to -0.40 bpm               | Statistically significant<br>reduction.                   |

Note: Data synthesized from multiple meta-analyses[1][2][8][9]. The quality of evidence for these outcomes is generally rated as very low[1].

## Immunomodulation: The Most Plausible Mechanism

The immunomodulatory effects of *G. lucidum* are the most consistently reported in preclinical literature and are considered a primary mechanism of action for its various purported

benefits[4][5][15]. Clinical evidence, while still developing, is beginning to support this.

#### Key Findings:

- **Bioactive Compounds:** Polysaccharides and triterpenoids are the main immunomodulating constituents[4][5][6].
- **Mechanism of Action:** These compounds activate a range of immune cells, including macrophages, natural killer (NK) cells, and T-lymphocytes, and can influence cytokine production[5][15].
- **Clinical Evidence:** A randomized controlled trial in healthy adults demonstrated that a  $\beta$ -glucan extract from *G. lucidum* could modulate immune responses, as evidenced by statistically significant differences in serum immunoglobulin A levels and NK cell cytotoxicity compared to placebo[16]. However, another trial in healthy subjects showed no significant changes in CD4, CD8, and CD19 levels, though a non-significant increase in CD56+ cells was observed[17][18][19].

The diagram below illustrates the proposed immunomodulatory signaling pathways influenced by *G. lucidum* polysaccharides.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The Nutritional Significance of Ganoderma lucidum on Human Health: A GRADE-Assessed Systematic Review and Meta-Analysis of Clinical Trials - PMC  
[pmc.ncbi.nlm.nih.gov]
- 2. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 3. Ganoderma lucidum (Reishi mushroom) for cancer treatment - PMC  
[pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. connectsci.au [connectsci.au]
- 8. Ganoderma lucidum mushroom for the treatment of cardiovascular risk factors - PMC  
[pmc.ncbi.nlm.nih.gov]
- 9. Ganoderma lucidum mushroom for the treatment of cardiovascular risk factors - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 10. A double-blind, randomised, placebo-controlled trial of Ganoderma lucidum for the treatment of cardiovascular risk factors of metabolic syndrome - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Ganoderma lucidum (“lingzhi”) supplementation on blood lipids – a systematic review of clinical trials | European Journal of Clinical and Experimental Medicine  
[journals.ur.edu.pl]
- 12. cochranelibrary.com [cochranelibrary.com]
- 13. researchgate.net [researchgate.net]
- 14. publish.kne-publishing.com [publish.kne-publishing.com]
- 15. Immunomodulating Effect of Ganoderma (Lingzhi) and Possible Mechanism - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Immune Modulation by  $\beta$ -1,3; 1,6 D-Glucan Derived from Ganoderma lucidum in Healthy Adult Volunteers, A Randomized Controlled Trial - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 17. Safety and tolerability of Ganoderma lucidum in healthy subjects: a double-blind randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. worldscientific.com [worldscientific.com]
- 19. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [A Meta-Analytic Comparative Guide to Clinical Trials of Ganoderma lucidum Extracts]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15574628#meta-analysis-of-clinical-trials-involving-ganoderma-lucidum-extracts\]](https://www.benchchem.com/product/b15574628#meta-analysis-of-clinical-trials-involving-ganoderma-lucidum-extracts)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)